molecular formula C7H8N2O3 B12863665 5-Amino-4-methoxynicotinic acid

5-Amino-4-methoxynicotinic acid

Cat. No.: B12863665
M. Wt: 168.15 g/mol
InChI Key: PWPZOBKTLFCHQO-UHFFFAOYSA-N
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Description

5-Amino-4-methoxynicotinic acid is an organic compound with the molecular formula C7H8N2O3 It is a derivative of nicotinic acid, featuring an amino group at the 5-position and a methoxy group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methoxynicotinic acid typically involves the modification of nicotinic acid derivatives. One common method is the nitration of 4-methoxynicotinic acid, followed by reduction to introduce the amino group at the 5-position. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted nicotinic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-4-methoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Amino-4-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The methoxy group may influence its solubility and membrane permeability, enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-methoxynicotinic acid is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-amino-4-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-12-6-4(7(10)11)2-9-3-5(6)8/h2-3H,8H2,1H3,(H,10,11)

InChI Key

PWPZOBKTLFCHQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C(=O)O)N

Origin of Product

United States

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